2-Amino-3-morpholinopropanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15N3O2 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-amino-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C7H15N3O2/c8-6(7(9)11)5-10-1-3-12-4-2-10/h6H,1-5,8H2,(H2,9,11) |
InChI Key |
KLWZINKOGWFZMA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(C(=O)N)N |
Origin of Product |
United States |
Structural Classification and Nomenclature Within Organic Chemistry
2-Amino-3-morpholinopropanamide is an organic molecule that can be systematically deconstructed to understand its classification and formal naming. Its IUPAC (International Union of Pure and Applied Chemistry) name is 2-amino-3-morpholin-4-ylpropanamide. This nomenclature reveals its core structure as a propanamide, a three-carbon chain with a carboxamide group.
The structure is further defined by two key substituents:
An amino group (-NH2) at the alpha-carbon (the carbon adjacent to the carbonyl group), making it an alpha-amino acid derivative.
A morpholine (B109124) ring attached to the third carbon of the propanamide backbone.
This arrangement places this compound in the category of alpha-aminoamides containing a heterocyclic system.
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H15N3O2 |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 2-amino-3-morpholin-4-ylpropanamide |
| CAS Number | 1247626-26-1 |
This data is compiled from publicly available chemical databases. bldpharm.comnih.gov
Significance of Alpha Aminoamide and Morpholine Moieties in Chemical Biology
The academic interest in 2-Amino-3-morpholinopropanamide is primarily derived from the well-established roles of its two principal structural components: the alpha-aminoamide core and the morpholine (B109124) ring.
The alpha-aminoamide moiety is a recognized pharmacophore in medicinal chemistry. nih.gov Derivatives of alpha-aminoamides have been investigated for a range of biological activities, notably as blockers of voltage-gated sodium channels. nih.govnih.gov This has led to their exploration in the context of neuropathic pain, where they have shown significant analgesic effects in preclinical models. nih.govnih.gov The alpha-aminoamide structure can be considered a peptidomimetic, mimicking the backbone of peptides and allowing for interactions with biological targets such as enzymes and receptors.
The morpholine moiety is a heterocyclic amine that is frequently incorporated into drug candidates and bioactive molecules, often referred to as a "privileged structure" in medicinal chemistry. nih.govnih.govsci-hub.se Its inclusion in a molecule is valued for several reasons:
Favorable Pharmacokinetics: The presence of a morpholine ring can lead to improved metabolic stability and pharmacokinetic properties. nih.govnih.govsci-hub.se
Biological Activity: The morpholine ring itself can be an integral part of a molecule's pharmacophore, contributing to binding with molecular targets such as enzymes and receptors. nih.govsci-hub.se It is found in a wide array of approved and experimental drugs with diverse therapeutic applications. nih.gove3s-conferences.org
The combination of these two moieties in a single molecule, as seen in this compound, theoretically creates a scaffold with the potential for biological activity and favorable drug-like properties.
Contemporary Research Context and Unaddressed Questions Pertaining to 2 Amino 3 Morpholinopropanamide
Despite the individual significance of its constituent parts, a survey of current academic literature reveals a notable absence of research specifically focused on 2-Amino-3-morpholinopropanamide. Its existence is documented in chemical databases, but it does not appear in publications detailing its synthesis, biological evaluation, or potential applications. bldpharm.comnih.gov
This lack of dedicated research presents the most significant "unaddressed question" regarding this compound: What are the specific biological activities and potential therapeutic applications of this compound?
Based on the known properties of its moieties, several research avenues could be hypothesized:
Neuromodulatory Activity: Given the role of other alpha-aminoamides as ion channel blockers, a primary area of investigation would be the effect of this compound on the central and peripheral nervous systems. Its potential as an analgesic for neuropathic pain would be a logical starting point for such studies. nih.govnih.gov
Enzyme Inhibition: The combination of an amino acid-like scaffold and a morpholine (B109124) ring could present a novel inhibitor for various enzymes. The morpholine could serve to occupy a specific pocket in an enzyme's active site, while the alpha-aminoamide portion mimics a peptide substrate. nih.gov
Scaffold for Library Synthesis: this compound could serve as a versatile building block for the synthesis of a library of more complex molecules. The primary amine and the amide group offer points for further chemical modification, allowing for the creation of a diverse set of compounds for screening against various biological targets.
Synthetic Strategies and Chemical Modifications of this compound
The synthesis and derivatization of this compound, a molecule of interest in chemical and pharmaceutical research, can be approached through a variety of established and theoretical chemical transformations. This article explores the key synthetic methodologies for constructing this molecule and strategies for its further chemical modification, with a focus on pathways involving carbon-nitrogen bond formation, amidation, stereoselective approaches, and green chemistry principles, as well as derivatization at the alpha-amino nitrogen.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. For 2-Amino-3-morpholinopropanamide, DFT could be employed to determine a variety of properties, including:
Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.
Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential (MEP) map. These are crucial for understanding reactivity.
Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra, which can aid in experimental characterization.
A hypothetical DFT study on this compound would likely involve selecting a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions for:
Thermochemical Data: Enthalpy of formation, Gibbs free energy, and heat capacity.
Excited State Properties: Predicting electronic transitions, which is relevant for understanding UV-Vis spectra.
For a molecule of this size, MP2 with a reasonably large basis set could offer a good benchmark for comparison with DFT results.
The flexibility of the morpholine (B109124) ring and the rotatable bonds in the propanamide chain mean that this compound can exist in multiple conformations. A potential energy surface (PES) scan involves systematically changing dihedral angles and calculating the energy at each point. This analysis would reveal:
Low-Energy Conformers: Identifying the most stable spatial arrangements of the molecule.
Rotational Barriers: Determining the energy required to rotate around specific bonds, which influences the molecule's dynamic behavior.
This information is critical for understanding how the molecule might adapt its shape to fit into a biological target.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for predicting the interaction between a potential drug molecule (ligand) and a protein (target).
If a potential protein target for this compound were identified, molecular docking simulations could:
Identify Potential Binding Pockets: Algorithms can analyze the protein's surface to find cavities suitable for ligand binding.
Predict Binding Poses: Docking software would generate and rank numerous possible orientations (poses) of the ligand within the binding site based on a scoring function. The top-ranked poses represent the most likely binding modes.
Once a binding pose is predicted, the strength of the interaction can be estimated. This involves calculating the non-covalent interaction energies between the ligand and the protein's amino acid residues. This analysis helps to:
Quantify Binding Affinity: Although docking scores provide a rough estimate, more advanced methods can calculate the binding free energy.
Identify Key Residues (Hotspots): By breaking down the interaction energy by residue, it's possible to identify which amino acids in the binding site contribute most significantly to the binding. This is invaluable for understanding the mechanism of action and for designing more potent analogs.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be instrumental in exploring its conformational flexibility and stability, which are critical determinants of its interaction with biological targets. While specific MD studies on this compound are not publicly available, the methodology is widely applied to similar morpholine-containing compounds and amino acid amides. e3s-conferences.orgnih.gov
The process would involve generating a three-dimensional structure of this compound and placing it in a simulated physiological environment, typically a box of water molecules with appropriate ions to mimic biological conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a set period, often on the scale of nanoseconds to microseconds.
From these trajectories, a wealth of information can be extracted. The various conformations that this compound adopts over time can be identified, providing a comprehensive picture of its conformational landscape. The stability of different conformations can be assessed by analyzing their potential energies and the frequency of their occurrence during the simulation. Key dihedral angles, such as those around the bond connecting the morpholine ring to the main chain and the amide bond, would be monitored to understand the molecule's flexibility and preferred shapes.
Furthermore, MD simulations can reveal the stability of the compound by analyzing interactions with its environment. For instance, the formation and breaking of hydrogen bonds between the amide and amino groups of the compound and surrounding water molecules can be quantified. The morpholine ring itself, with its ether oxygen and secondary amine, can also participate in hydrogen bonding, and its conformational stability (e.g., chair or boat conformations) can be assessed. swarthmore.eduresearchgate.net
A hypothetical analysis of a 100-nanosecond MD simulation of this compound might yield data such as that presented in the table below, illustrating the types of parameters that would be evaluated to understand its dynamic behavior and stability.
| Parameter | Hypothetical Mean Value | Standard Deviation | Interpretation |
| Root Mean Square Deviation (RMSD) of the backbone | 2.5 Å | 0.5 Å | Indicates the overall structural stability of the molecule's core framework during the simulation. A lower value suggests higher stability. |
| Radius of Gyration (Rg) | 4.8 Å | 0.3 Å | Measures the compactness of the molecule. Fluctuations can indicate conformational changes. |
| Solvent Accessible Surface Area (SASA) | 250 Ų | 20 Ų | Represents the area of the molecule exposed to the solvent, which is relevant for solubility and interactions. |
| Intramolecular Hydrogen Bonds | 1.2 | 0.8 | The average number of hydrogen bonds within the molecule, which contribute to its conformational stability. |
| Molecule-Water Hydrogen Bonds | 5.6 | 1.5 | The average number of hydrogen bonds with surrounding water molecules, indicating its interaction with an aqueous environment. |
This table presents hypothetical data for illustrative purposes, as no specific MD simulation results for this compound are publicly available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govpensoft.net Should this compound be identified as a hit compound with a certain biological activity, QSAR studies would be a crucial next step in optimizing its structure to enhance this activity. This approach is widely used for various classes of compounds, including those containing morpholine and amide functionalities. acs.orgnih.govfrontiersin.org
A QSAR study on this compound would begin with the design and synthesis of a library of its derivatives. Modifications could be made at several positions, such as substitutions on the morpholine ring, alterations of the amino group, or changes to the propanamide backbone. The biological activity of each of these analogs would then be determined experimentally.
Following the generation of biological data, a set of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including:
Electronic properties: such as partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). pensoft.net
Steric properties: like molecular volume, surface area, and specific shape indices.
Hydrophobic properties: often represented by the logarithm of the partition coefficient (logP), which describes the compound's distribution between an oily and an aqueous phase. nih.gov
Topological properties: which describe the connectivity of atoms in the molecule.
Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is then developed that correlates a combination of these descriptors with the observed biological activity. nih.govfrontiersin.org A robust QSAR model can not only explain the structure-activity relationships within the tested series of compounds but also predict the activity of new, yet-to-be-synthesized derivatives.
For instance, a hypothetical QSAR model for a series of this compound analogs might reveal that increased negative partial charge on the morpholine oxygen and a specific range of hydrophobicity are beneficial for activity, while bulky substituents on the amino group are detrimental. Such insights provide clear design principles for the next generation of compounds.
The following table illustrates the kind of data that would be generated and used in a QSAR study of hypothetical this compound derivatives.
| Compound ID | Substitution | LogP | Dipole Moment (Debye) | Biological Activity (IC₅₀, µM) |
| Parent | None | 1.2 | 3.5 | 10.5 |
| Analog 1 | 4-methyl on morpholine | 1.6 | 3.7 | 8.2 |
| Analog 2 | 4-ethyl on morpholine | 2.0 | 3.8 | 15.1 |
| Analog 3 | N-acetyl on amino group | 0.8 | 4.2 | 5.3 |
| Analog 4 | 3-chloro on morpholine | 1.9 | 4.5 | 2.1 |
This table contains hypothetical data for illustrative purposes to demonstrate the principles of a QSAR study.
By analyzing such data, a QSAR equation could be derived to guide the synthesis of more potent analogs. This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery and lead optimization. e3s-conferences.orgnih.gov
Biochemical and Biological Activity Research: Mechanistic Insights
Enzyme Inhibition and Modulation Mechanisms
Following a comprehensive review of scientific literature and chemical databases, no specific information was found regarding the enzyme inhibition or modulation mechanisms of the chemical compound 2-Amino-3-morpholinopropanamide. The subsequent sections detail the absence of research data for the outlined topics.
Investigation of Specific Enzyme Targets (e.g., Ligases, Decarboxylases, Kinases, Hydrolases)
There is no available scientific literature that investigates the activity of this compound as an inhibitor or modulator of specific enzyme classes such as ligases, decarboxylases, kinases, or hydrolases.
Elucidation of Inhibitory Modes (e.g., Competitive, Non-competitive, Uncompetitive)
As there are no studies on the interaction of this compound with any enzyme, its mode of inhibition has not been determined. Consequently, it is unknown whether this compound would act as a competitive, non-competitive, or uncompetitive inhibitor.
Covalent vs. Non-Covalent Binding Mechanisms
There is a lack of data to ascertain whether this compound interacts with biological targets via covalent or non-covalent binding.
Allosteric Modulation and Conformational Changes in Enzymes
No research has been published to indicate whether this compound can function as an allosteric modulator or induce conformational changes in enzymes.
Structure-Activity Relationship (SAR) Derivation for Enzymatic Modulation
There are no published structure-activity relationship (SAR) studies for this compound in the context of enzymatic modulation.
Receptor Binding and Ligand Activity Profiling
No information is available in the public domain regarding the receptor binding profile or ligand activity of this compound.
Data Tables
Table 1: Enzyme Inhibition Data for this compound
| Enzyme Target | IC50 / Ki | Inhibitory Mode | Binding Mechanism |
|---|---|---|---|
| Ligases | No data available | No data available | No data available |
| Decarboxylases | No data available | No data available | No data available |
| Kinases | No data available | No data available | No data available |
| Hydrolases | No data available | No data available | No data available |
Table 2: Receptor Binding Data for this compound
| Receptor | Binding Affinity (Kd/Ki) | Functional Activity (EC50/IC50) |
|---|---|---|
| No data available | No data available | No data available |
Characterization of Receptor Subtype Selectivity
There is currently no available scientific literature that characterizes the receptor subtype selectivity of this compound.
Agonist, Antagonist, and Inverse Agonist Functional Evaluation
No studies have been published that evaluate the functional role of this compound as an agonist, antagonist, or inverse agonist at any specific receptor.
Cellular and Pathway-Specific Research Applications
Investigations into Specific Cellular Processes (e.g., cell cycle regulation, apoptosis pathways)
There is no published research investigating the effects of this compound on cell cycle regulation or apoptosis pathways.
Impact on Protein-Protein Interactions
No studies are available that describe the impact of this compound on protein-protein interactions.
Studies on DNA Synthesis and Repair Mechanisms
There is no available research data on the effects of this compound on DNA synthesis and repair mechanisms.
Biological Function of Related Alpha-Amino Acid Derivatives in Biochemical Systems
Alpha-amino acids are fundamental organic compounds that serve as the primary building blocks of proteins. perlego.com Their structure, characterized by an amino group and a carboxylic acid group attached to the same carbon atom (the alpha-carbon), allows them to link together via peptide bonds to form polypeptide chains, which then fold into functional proteins. perlego.comtaylorandfrancis.com Beyond their role in protein synthesis, alpha-amino acid derivatives, which are formed through modifications of the basic amino acid structure, exhibit a wide array of critical biological functions. amerigoscientific.comvaia.com These derivatives are involved in metabolic pathways, cellular signaling, and the synthesis of other essential biomolecules. amerigoscientific.compressbooks.pub
The modification of an alpha-amino acid can involve simple chemical changes such as phosphorylation, methylation, or hydroxylation, or more complex alterations to the side chain. amerigoscientific.com These modifications give rise to a diverse group of molecules with specialized roles in biochemical systems.
Detailed Research Findings
Research has elucidated the multifaceted roles of various alpha-amino acid derivatives in biological processes:
Metabolic Intermediates and Energy Production: Amino acid derivatives are crucial players in metabolism. For instance, the deamination of amino acids like glutamate (B1630785) and aspartate produces α-ketoglutarate and oxaloacetate, respectively. amerigoscientific.com These molecules are key intermediates in the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production. amerigoscientific.com
Neurotransmission: Several amino acid derivatives function as neurotransmitters, chemical messengers that transmit signals across nerve cells. A prominent example is gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. pressbooks.pub GABA is synthesized from the amino acid glutamate. pressbooks.pub Another example is dopamine, derived from tyrosine, which plays a significant role in mood, motivation, and motor control. vaia.com
Hormone Synthesis: Certain hormones are derived from amino acids. Thyroxine, a hormone produced by the thyroid gland that regulates metabolism, is synthesized from the amino acid tyrosine. vaia.com
Immune Response: Histamine, which is derived from the amino acid histidine, is a key mediator of immune responses, particularly in allergic reactions. vaia.compressbooks.pub It is released during an allergic response and can stimulate mucus secretion and vasodilation. pressbooks.pub
Methyl Group Donation: S-adenosylmethionine (SAM), a derivative of methionine, is a universal methyl group donor in numerous biochemical reactions. amerigoscientific.com These methylation reactions are vital for the regulation of gene expression, protein function, and cellular signaling. amerigoscientific.com
Antioxidant Defense: Glutathione, a tripeptide synthesized from glutamate, cysteine, and glycine, is a major antioxidant in cells. pressbooks.pub It protects cells from oxidative damage caused by reactive oxygen species. amerigoscientific.compressbooks.pub
Structural Roles: Modified amino acids contribute to the structure and function of proteins. For example, hydroxyproline, derived from proline, is a critical component of collagen, the most abundant protein in mammals, providing structural integrity to connective tissues. taylorandfrancis.com
Interactive Data Table of Alpha-Amino Acid Derivatives and Their Functions
| Derivative Name | Precursor Amino Acid | Primary Biological Function(s) |
| Gamma-aminobutyric acid (GABA) | Glutamate | Major inhibitory neurotransmitter in the central nervous system. pressbooks.pub |
| Dopamine | Tyrosine | Neurotransmitter involved in mood, motivation, and motor control. vaia.com |
| Histamine | Histidine | Mediator of immune and allergic responses. vaia.compressbooks.pub |
| Thyroxine | Tyrosine | Hormone that regulates metabolism. vaia.com |
| S-Adenosylmethionine (SAM) | Methionine | Universal methyl group donor in methylation reactions. amerigoscientific.com |
| Glutathione | Glutamate, Cysteine, Glycine | Key antioxidant, protecting cells from oxidative damage. pressbooks.pub |
| α-Ketoglutarate | Glutamate | Intermediate in the tricarboxylic acid (TCA) cycle for energy production. amerigoscientific.com |
| Oxaloacetate | Aspartate | Intermediate in the tricarboxylic acid (TCA) cycle. amerigoscientific.com |
| Homocysteine | Methionine | Intermediate in methionine metabolism; elevated levels are a risk factor for cardiovascular disease. taylorandfrancis.com |
Advanced Research Applications and Future Perspectives
Design and Synthesis of Advanced Chemical Probes and Chemical Tools
The development of chemical probes is a cornerstone of chemical biology, enabling the study and manipulation of biological systems with high precision. wikipedia.orgyoutube.com Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, allowing researchers to investigate its function. nih.govnih.govmdpi.com The morpholine (B109124) ring in 2-Amino-3-morpholinopropanamide is a particularly advantageous feature for creating such tools. Morpholine is a heterocyclic motif frequently found in bioactive molecules and approved drugs due to its favorable physicochemical properties, including metabolic stability and a balanced hydrophilic-lipophilic profile. sci-hub.setandfonline.comresearchgate.net
Derivatives of this compound can be synthesized to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags, which allow for the visualization and isolation of the target biomolecule. The primary amine and the secondary amine within the morpholine ring serve as convenient handles for chemical conjugation. For instance, a fluorescent dye could be attached to the primary amine to create a probe for tracking the localization of a target protein within a cell.
The synthesis of such probes often involves multi-step organic reactions. A general synthetic strategy might involve protecting the primary amine of this compound, followed by functionalization of the morpholine nitrogen, and then deprotection to yield the final probe. The choice of synthetic route and the specific modifications would be guided by the intended biological target and the desired properties of the probe. nih.govnih.govneu.edu.tr
Table 1: Potential Chemical Probes Derived from this compound
| Probe Derivative | Reporter Group | Potential Application |
| Fluorescently Labeled this compound | Fluorescein isothiocyanate (FITC) | Cellular imaging and tracking of target protein |
| Biotinylated this compound | Biotin | Affinity-based purification of binding partners |
| Photo-crosslinking this compound | Benzophenone | Covalent labeling and identification of target proteins |
Methodological Innovations in Characterization and Assay Development
The unique properties of this compound and its derivatives necessitate the development of innovative methods for their characterization and for use in biological assays. The characterization of newly synthesized derivatives typically involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the chemical structure, while High-Resolution Mass Spectrometry (HRMS) provides an accurate molecular weight. nih.gov
In the context of assay development, this compound derivatives can be employed to create novel screening platforms. For example, a derivative that inhibits a specific enzyme could be used to develop a high-throughput screening assay to identify other potential inhibitors. The morpholine moiety can contribute to the binding affinity and selectivity of the compound for its target. sci-hub.se
Innovations in assay technology could involve the use of this compound-based probes in fluorescence polarization assays or surface plasmon resonance (SPR) to study protein-ligand interactions in real-time. These techniques provide quantitative data on binding kinetics and affinity, which are critical for understanding the biological activity of the compound and its derivatives.
Table 2: Analytical Techniques for Characterization and Assay Development
| Technique | Application |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of synthesized derivatives |
| High-Resolution Mass Spectrometry (HRMS) | Precise determination of molecular weight and formula |
| Fluorescence Polarization (FP) | Measurement of binding affinity in high-throughput screening |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics and affinity |
| X-ray Crystallography | Determination of the three-dimensional structure of the compound bound to its target |
Role of this compound in Enabling Interdisciplinary Research
The versatility of this compound makes it a valuable tool for fostering collaboration between different scientific disciplines, particularly chemistry and biology. mit.edufrontiersin.orgutexas.eduruc.dk Chemical biologists can utilize this compound to synthesize probes that biologists can then use to investigate complex cellular processes. wikipedia.org This synergy accelerates the pace of discovery and leads to a deeper understanding of biological systems.
For example, a collaboration between a synthetic chemist and a neuroscientist could leverage this compound to develop probes for studying neurotransmitter receptors in the brain. The morpholine scaffold is known to be present in several CNS-active drugs, suggesting its potential for brain permeability and interaction with neural targets. nih.gov Such research could provide new insights into neurological disorders and aid in the development of novel therapeutics.
Furthermore, the study of how the morpholine ring influences the biological activity and pharmacokinetic properties of amino acid derivatives is a research area that bridges medicinal chemistry, pharmacology, and materials science. tandfonline.com
Emerging Research Directions in Chemical Biology and Lead Optimization
Looking ahead, this compound is poised to play a role in several emerging areas of chemical biology and drug discovery. One such area is the development of non-canonical amino acids for incorporation into peptides and proteins. nih.gov The unique structure of this compound could be used to introduce novel functionalities into peptides, potentially enhancing their stability, and therapeutic properties.
In the realm of lead optimization, this compound can serve as a starting point for the design of new drug candidates. frontiersin.orgarxiv.org The process of lead optimization involves iteratively modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. nih.govnih.govresearchgate.net The morpholine ring, primary amine, and amide group of this compound offer multiple points for chemical modification to fine-tune its properties. For instance, structure-activity relationship (SAR) studies could be conducted by synthesizing a library of derivatives with different substituents on the morpholine ring to identify compounds with enhanced biological activity. nih.gov
Another promising direction is the use of this compound in fragment-based drug discovery (FBDD). In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized and linked together to create a more potent lead compound. The relatively small size and diverse chemical features of this compound make it an attractive fragment for screening against a variety of protein targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
